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Compound of Interest |

[1-(2-Fluoro-phenyl)-cyclopropyl]-
Compound Name:

methanol
CAS No.: 886366-22-9
Cat. No.: B12613084

Get Quote

Executive Summary & Strategic Importance

Target Molecule: [1-(2-Fluoro-phenyl)-cyclopropyl]-methanol CAS Registry Number:
886366-22-9 Molecular Formula: C10H1:FO Molecular Weight: 166.19 g/mol

The [1-(2-Fluoro-phenyl)-cyclopropyl]-methanol scaffold is a critical structural motif in
medicinal chemistry, particularly in the development of kinase inhibitors (e.g., c-Met, VEGFR)
and neurotransmitter modulators. The cyclopropane ring provides rigid conformational
restriction, locking the phenyl and hydroxymethyl groups into a specific vector that enhances
binding affinity while improving metabolic stability compared to acyclic analogs.

This guide details the "Nitrile-Acid-Alcohol” Pathway, the industry-standard route chosen for its
scalability, cost-efficiency of starting materials (aryl acetonitriles), and high reproducibility.
Unlike the Kulinkovich reaction which can be sensitive to functional groups, or direct ester
reduction which requires more expensive precursors, this pathway utilizes robust alkylation and
reduction chemistry suitable for multi-gram to kilogram scale synthesis.
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Retrosynthetic Analysis & Pathway Design

The synthesis is deconstructed into three logical phases:

e Cyclopropanation: Construction of the strained ring via double alkylation of an active
methylene compound.

» Hydrolysis: Conversion of the nitrile handle to a carboxylic acid.[1][2]

» Reduction: Chemoselective reduction of the carbonyl to the primary alcohol.

Pathway Visualization (Graphviz)
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Figure 1: The strategic "Nitrile-Acid-Alcohol" synthesis pathway for CAS 886366-22-9.

Detailed Experimental Protocols
Phase 1: Cyclopropanation (Synthesis of the Nitrile)

Objective: Transform 2-(2-fluorophenyl)acetonitrile into 1-(2-
fluorophenyl)cyclopropanecarbonitrile. Mechanism: Phase-transfer catalyzed double
nucleophilic substitution.

Reagents & Materials:
e 2-(2-Fluorophenyl)acetonitrile (1.0 equiv)

e 1-Bromo-2-chloroethane (1.5 equiv) [Note: 1,2-Dibromoethane can also be used but is more
toxic]

e Sodium Hydroxide (50% w/w aqueous solution, 4.0 equiv)
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o TEBAC (Triethylbenzylammonium chloride) (0.02 equiv) - Phase Transfer Catalyst
Protocol:

e Setup: In a round-bottom flask equipped with a mechanical stirrer and reflux condenser,
charge 2-(2-fluorophenyl)acetonitrile, 1-bromo-2-chloroethane, and TEBAC.

o |nitiation: Heat the mixture to 50°C.

o Addition: Add the 50% NaOH solution dropwise over 30 minutes. The reaction is exothermic;
maintain internal temperature between 50-60°C.

e Reaction: Stir vigorously at 50°C for 5-16 hours. Monitor by TLC or HPLC for consumption of
the acetonitrile.

o Workup: Cool to room temperature. Dilute with water and extract with Dichloromethane
(DCM) or Toluene (3x).

 Purification: Wash combined organics with 1N HCI (to remove basic impurities), water, and
brine. Dry over MgSOa4 and concentrate in vacuo.

o Result: The crude nitrile (typically a yellow oil) is usually sufficiently pure (>95%) for the next
step.

Phase 2: Hydrolysis (Nitrile to Acid)

Objective: Convert the nitrile group to a carboxylic acid.[1][3] Challenge: Steric hindrance of the
cyclopropyl ring requires harsh conditions (high temperature/long reflux).

Reagents:

e 1-(2-Fluorophenyl)cyclopropanecarbonitrile (from Phase 1)

e Sodium Hydroxide (pellets, ~6.0 equiv)

o Water / Ethanol mixture (1:1 v/v) [Ethylene glycol can be used for higher temps if needed]

Protocol:
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o Setup: Dissolve the nitrile in the Water/Ethanol mixture. Add NaOH pellets.
e Reaction: Heat to reflux (approx. 100-110°C) for 15 hours.

o Checkpoint: Monitor for the disappearance of the nitrile peak (~2240 cm~1) via IR or
HPLC.

o Workup:
o Cool to room temperature.[4]

o Wash the alkaline solution with Toluene (2x) to remove unreacted nitrile or non-acidic
impurities. Discard organic layer.

o Cool the aqueous layer to 0-5°C.[5]
o Acidify slowly with conc. HCI to pH 1.[6] The product will precipitate or oil out.[7]

« |solation: Extract the acidic mixture with Ethyl Acetate (3x). Dry over Na2SOa4 and
concentrate.

e Result: 1-(2-Fluorophenyl)cyclopropanecarboxylic acid (Solid).

Phase 3: Reduction (Acid to Alcohol)

Objective: Reduce the carboxylic acid to the primary alcohol. Safety Critical: LiAIH4 is
pyrophoric. Handle under inert atmosphere (Nitrogen/Argon).

Reagents:
e 1-(2-Fluorophenyl)cyclopropanecarboxylic acid

e Lithium Aluminum Hydride (LiAIH4) (2.0 equiv) [Alternative: Borane-THF complex for milder
conditions]

e Anhydrous THF (Tetrahydrofuran)

Protocol:
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e Preparation: Suspend LiAIH4 in anhydrous THF at 0°C under Nitrogen.

» Addition: Dissolve the carboxylic acid in anhydrous THF and add dropwise to the LiAIH4
suspension. Caution: Hydrogen gas evolution.

e Reaction: Allow to warm to room temperature (RT) and stir for 2—4 hours. If reaction is slow,
heat to mild reflux (60°C).

e Quench (Fieser Method):

Cool to 0°C.

[¢]

[¢]

Add Water (1 mL per g LiAIH4).

[e]

Add 15% NaOH (1 mL per g LiAIH4).

o

Add Water (3 mL per g LiAIH4).
o Filtration: Stir until a white granular precipitate forms. Filter through a Celite pad.

» Final Isolation: Concentrate the filtrate to yield [1-(2-Fluoro-phenyl)-cyclopropyl]-
methanol.

Data Summary & Process Parameters

Phase 1: Phase 2: .
Parameter ] ] Phase 3: Reduction
Cyclopropanation Hydrolysis
1-bromo-2- )
Key Reagent NaOH / EtOH LiAlH4 or BH3-THF
chloroethane / NaOH
Temperature 50°C 100-110°C (Reflux) 0°Cto RT
Time 5-16 Hours ~15 Hours 2—-4 Hours
Typical Yield 90-98% 85-95% 90-95%
N _ Mono-alkylated o Over-reduced alkanes
Critical Impurity ) ) Unreacted Nitrile
intermediate (rare)
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Troubleshooting & Optimization (E-E-A-T)

Stalled Hydrolysis: The cyclopropyl ring creates significant steric bulk. If hydrolysis is
incomplete after 15h, switch solvent from Ethanol/Water to Ethylene Glycol/Water and
increase temperature to 130°C.

Exotherm Control: In Phase 1, the addition of NaOH must be controlled. Rapid addition can
lead to thermal runaway and polymerization of the alkyl halide.

Safety Note on Fluorine: The 2-fluoro substituent is generally stable under these basic and
reducing conditions. However, avoid extremely strong nucleophiles (like organolithiums) that
might attack the aromatic ring via benzyne mechanisms, though this is unlikely with the
reagents listed.

Alternative Reduction: If LIAIH4 is restricted due to safety regulations, Borane-Dimethyl
Sulfide (BH3-DMS) is a safer, highly selective alternative for reducing carboxylic acids to
alcohols in the presence of halides.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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